17alpha-Ethinyl-19-nortestosterone
Overview
Description
17alpha-Ethinyl-19-nortestosterone, also known as norethisterone, is a synthetic progestational hormone. It is a derivative of 19-nortestosterone and is widely used in hormonal contraceptives and hormone replacement therapy. This compound exhibits potent progestational activity and has been a subject of extensive research due to its significant medical applications .
Preparation Methods
The synthesis of 17alpha-Ethinyl-19-nortestosterone involves several steps. One common method includes the ethynylation of 19-nortestosterone. The process typically involves the reaction of 19-nortestosterone with acetylene in the presence of a strong base such as sodium amide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
17alpha-Ethinyl-19-nortestosterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 17th position to a ketone, forming 17-keto derivatives.
Reduction: Reduction reactions can modify the ethynyl group, potentially leading to the formation of ethyl or vinyl derivatives.
Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid nucleus, leading to a wide range of derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
17alpha-Ethinyl-19-nortestosterone has numerous scientific research applications:
Chemistry: It serves as a precursor for synthesizing various steroid derivatives used in research and pharmaceutical development.
Biology: It is used to study the effects of progestins on cellular processes and hormone receptor interactions.
Medicine: This compound is a key ingredient in many contraceptive formulations and hormone replacement therapies. .
Mechanism of Action
17alpha-Ethinyl-19-nortestosterone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that mediate its progestational effects. The compound also has weak estrogenic and androgenic properties, which contribute to its overall hormonal activity .
The molecular targets of this compound include the progesterone receptor, estrogen receptor, and androgen receptor. The pathways involved in its action include the regulation of gene transcription and modulation of cellular signaling pathways .
Comparison with Similar Compounds
17alpha-Ethinyl-19-nortestosterone is unique among progestins due to its high oral bioavailability and potent progestational activity. Similar compounds include:
17alpha-Allyl-19-nortestosterone: This compound has similar progestational activity but differs in its affinity for hormone receptors.
Ethinyltestosterone: Another synthetic progestin with different pharmacokinetic properties and receptor affinities.
Vinyltestosterone: A derivative with distinct chemical and biological properties compared to this compound.
These compounds highlight the diversity of synthetic progestins and their varying applications in medicine and research.
Properties
IUPAC Name |
17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKNJXKGJWUCNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859071 | |
Record name | 1‐Ethynyl‐1‐hydroxy‐11a‐methyl‐1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH‐cyclopenta[a]phenanthren‐7‐one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68-22-4 | |
Record name | norethindrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9564 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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